molecular formula C18H18N2O4S B2831781 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896306-86-8

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2831781
CAS RN: 896306-86-8
M. Wt: 358.41
InChI Key: OPXQOOAGMKREER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule .

Scientific Research Applications

1. Antitumor and Antimicrobial Activities

The synthesis and characterization of benzenesulfonamide derivatives have been a focal point in pharmaceutical research due to their potential antitumor and antimicrobial properties. Some derivatives have shown excellent in vitro antitumor activity against specific cell lines like HepG2 and MCF-7. These compounds have also been explored for their potential interaction against viral proteins like KSHV thymidylate synthase complex. The comprehensive theoretical and experimental studies of these compounds, including molecular docking and Density Functional Theory (DFT) calculations, support their potential as therapeutic agents (Fahim & Shalaby, 2019). Additionally, the synthesis of novel benzenesulfonamide derivatives with carbonic anhydrase inhibitory effects has shown promise. Compounds with specific substituents have displayed potent inhibition of human carbonic anhydrase I and II isoenzymes, indicating potential for therapeutic applications in conditions where these enzymes play a role (Gul et al., 2016).

2. Potential in Photodynamic Therapy

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been noted. These compounds, especially when substituted with specific groups, exhibit high singlet oxygen quantum yields, making them excellent candidates for photodynamic therapy applications. Their potential as Type II photosensitizers for cancer treatment is highlighted by their photophysical properties and their ability to generate singlet oxygen efficiently (Pişkin et al., 2020).

3. Neuroprotective and Cognitive Enhancing Properties

Certain benzenesulfonamide derivatives have shown potential in neuroprotection and cognitive enhancement. These compounds exhibit high affinity for human receptors and have been evaluated for their ability to enhance cholinergic function, which is crucial in conditions like Alzheimer's disease and schizophrenia. The promising results from these studies suggest the therapeutic utility of these compounds in neurodegenerative disorders (Hirst et al., 2006).

Future Directions

Pyrrolidine derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, investigate the properties of similar compounds, or study their potential applications in medicine.

properties

IUPAC Name

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13(21)14-7-9-17(10-8-14)25(23,24)19-15-11-18(22)20(12-15)16-5-3-2-4-6-16/h2-10,15,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQOOAGMKREER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.